Bienvenue dans la boutique en ligne BenchChem!

(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Lipophilicity Drug Design Physicochemical Properties

This ≥97% pure secondary amine scaffold is engineered for medicinal chemistry programs requiring a CNS-penetrable tetrahydroquinoline core. With a calculated XLogP3 of 2.6 and a TPSA of 24.5 Ų, it occupies the optimal passive BBB-permeation space, directly supporting nNOS inhibitor and other CNS-targeted library synthesis. Its 2‑methoxyethyl side‑chain provides an additional H‑bond acceptor and two extra rotatable bonds versus N‑methyl analogs, enabling systematic SAR exploration of side‑chain flexibility on selectivity and hERG liability. The compound’s MW of 262.4 g/mol and three H‑bond acceptors maintain lead‑like property space, delivering superior ligand efficiency compared to heavier ethoxy‑propyl counterparts. Choose this building block for fragment‑based approaches where subtle side‑chain modification dictates target engagement and pharmacokinetic outcome.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
CAS No. 1171388-88-7
Cat. No. B1387007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
CAS1171388-88-7
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CNCCOC
InChIInChI=1S/C16H26N2O/c1-3-9-18-10-4-5-15-12-14(6-7-16(15)18)13-17-8-11-19-2/h6-7,12,17H,3-5,8-11,13H2,1-2H3
InChIKeyWDTYYYHJDYGTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2‑Methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine (CAS 1171388‑88‑7) Is a Differentiated Research Intermediate


(2‑Methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine is a secondary amine that combines a tetrahydroquinoline core, a 1‑propyl substituent, and a 2‑methoxyethyl side‑chain [1]. This specific arrangement yields a moderately lipophilic (XLogP3‑AA ≈ 2.6) scaffold with one hydrogen‑bond donor (secondary amine) and three hydrogen‑bond acceptors (amine, ether oxygen, and the tetrahydroquinoline nitrogen) [1]. The compound is supplied as a ≥95 % or ≥97 % pure intermediate for medicinal‑chemistry and chemical‑biology projects that require a functionalized tetrahydroquinoline building block .

Why Close Analogs of (2‑Methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine Cannot Be Used Interchangeably


Tetrahydroquinoline‑based amines share a common core, yet subtle changes in the N‑alkyl side‑chain drastically alter their physicochemical and pharmacological profiles [1]. Substituting the 2‑methoxyethyl group with a shorter methyl, a longer ethoxypropyl, or a branched isopropoxypropyl chain changes lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1][2]. These parameters directly influence solubility, membrane permeability, and target‑binding complementarity, meaning a “similar” analog may fail to reproduce the desired potency, selectivity, or pharmacokinetic behavior in a given assay [2]. The quantitative evidence below demonstrates exactly where (2‑methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine diverges from its closest comparators and why that divergence matters for scientific selection.

Quantitative Differentiation of (2‑Methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine from Its Closest Analogs


XLogP3‑AA Lipophilicity Comparison with Primary‑Amine and N‑Methyl Analogs

The target compound exhibits an XLogP3‑AA of 2.6 [1]. Its primary‑amine precursor, (1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methanamine (CAS 1119452‑39‑9), has a computed XLogP3‑AA of 2.0 [2]. The N‑methyl analog, N‑methyl‑1‑(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methanamine, shows an XLogP3‑AA of 2.4 [3]. The 0.6‑ and 0.2‑unit increase in lipophilicity, respectively, indicates that the 2‑methoxyethyl group provides higher predicted membrane permeability while retaining a hydrogen‑bond acceptor for target interactions.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen‑Bond Acceptor Count and Its Impact on Solubility and Target Recognition

The target compound possesses three hydrogen‑bond acceptors (amine, ether oxygen, tetrahydroquinoline N) and one donor (secondary amine) [1]. In contrast, the ethoxypropyl analog (CAS 1119451‑45‑4) has only two acceptors (amine and ether oxygen; the tetrahydroquinoline N is sterically hindered and less accessible) and one donor . The isopropoxypropyl analog (SCBT product) also has two effective acceptors . The extra acceptor in the 2‑methoxyethyl chain can form an additional interaction with polar residues in a binding pocket, potentially improving selectivity without compromising lipophilicity.

Hydrogen Bonding Solubility Ligand Efficiency

Rotatable Bond Count Differentiates Conformational Flexibility from N‑Alkyl Analogs

The target compound has seven rotatable bonds [1]. The primary‑amine analog has five rotatable bonds [2], and the N‑methyl analog has five [3]. The two additional rotatable bonds in the 2‑methoxyethyl side‑chain increase conformational flexibility, which can either facilitate induced‑fit binding to flexible pockets or incur a larger entropic penalty upon binding. This property creates a distinct profile that medicinal chemists can exploit when designing ligands for targets with deep, adaptable binding sites.

Conformational Flexibility Entropic Penalty Target Binding

Topological Polar Surface Area (TPSA) Comparison with Regioisomeric Tetrahydroquinoline Amine

The target compound has a computed TPSA of 24.5 Ų [1]. The regioisomeric 1‑(2‑methoxyethyl)‑1,2,3,4‑tetrahydroquinolin‑7‑amine (CAS 582324‑98‑9) has a TPSA of 29.0 Ų [2]. The 4.5 Ų lower TPSA of the present compound suggests marginally better predicted passive blood‑brain‑barrier permeability, a factor that may be decisive when selecting a CNS‑oriented chemical probe over the 7‑amino‑substituted isomer.

Polar Surface Area CNS Penetration Drug‑likeness

Molecular Weight and Ligand Efficiency Considerations Against Heavier Analog Chains

With a molecular weight of 262.4 g mol⁻¹ , this compound is significantly lighter than the ethoxypropyl (290.4 g mol⁻¹) and isopropoxypropyl (304.5 g mol⁻¹) analogs. In fragment‑based or lead‑like library contexts, the lower molecular weight of ∼28–42 Da translates to better ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ ÷ heavy atom count) for a given level of potency, making the 2‑methoxyethyl variant a more attractive starting point for optimization.

Molecular Weight Ligand Efficiency Fragment‑Based Design

Optimal Application Scenarios for (2‑Methoxyethyl)[(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)methyl]amine Based on the Quantitative Evidence


CNS‑Targeted Chemical Probe Development Requiring Optimized Lipophilicity and Low TPSA

Because this compound achieves an XLogP3‑AA of 2.6 and a TPSA of 24.5 Ų [1][2], it falls within the favorable range for passive blood‑brain‑barrier penetration. Medicinal chemistry groups aiming to target neuronal nitric oxide synthase (nNOS) or other CNS receptors can use this intermediate to build focused libraries, as demonstrated by the successful optimization of a 1,2,3,4‑tetrahydroquinoline scaffold into a preclinical nNOS inhibitor with 60 % oral bioavailability .

Fragment‑Based Screening Libraries Where Ligand Efficiency and Low Molecular Weight Are Critical

With a molecular weight of 262.4 g mol⁻¹ and three hydrogen‑bond acceptors, this compound represents a ligand‑efficient fragment that can be derivatized while staying within lead‑like property space [1]. It is 28–42 Da lighter than common ethoxy‑ and isopropoxy‑propyl analogs, offering better ligand efficiency indices for initial hit identification [2].

Structure–Activity Relationship (SAR) Studies on Tetrahydroquinoline nNOS or GPCR Ligands

The 2‑methoxyethyl side‑chain delivers an extra hydrogen‑bond acceptor and two additional rotatable bonds relative to the N‑methyl or primary‑amine analogs [1]. These features enable systematic SAR exploration of how side‑chain flexibility and polarity modulate potency and subtype selectivity, building on the published observation that small alkylamino changes on the tetrahydroquinoline core dramatically alter hERG inhibition (IC₅₀ shift from 4.7 μM to >30 μM) [2].

Chemical Biology Probe Design Requiring a Balance Between Membrane Permeability and Polar Target Engagement

The balanced profile—moderate lipophilicity (XLogP3 2.6), one H‑bond donor, three H‑bond acceptors, and seven rotatable bonds—makes this compound suitable for designing probes that must cross cell membranes to engage intracellular targets while retaining sufficient polarity for binding‑site complementarity [1]. The 2‑methoxyethyl group provides a distinct vector for subsequent functionalization compared to bulkier or regioisomeric analogs.

Quote Request

Request a Quote for (2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.